molecular formula C22H25N3O3S2 B2498756 1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine CAS No. 851864-56-7

1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine

Cat. No.: B2498756
CAS No.: 851864-56-7
M. Wt: 443.58
InChI Key: NLGTZSHSFPGDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine moiety linked via a benzenesulfonyl group to a 4,5-dihydroimidazole ring substituted with a benzylsulfanyl group.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c26-21(25-16-13-23-22(25)29-17-18-7-3-1-4-8-18)19-9-11-20(12-10-19)30(27,28)24-14-5-2-6-15-24/h1,3-4,7-12H,2,5-6,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGTZSHSFPGDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol or thiolate anion.

    Coupling with Benzenesulfonyl Chloride: The benzenesulfonyl group is typically introduced by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate to form the piperidine ring, which can be achieved through intramolecular nucleophilic substitution or other cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the imidazole ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the benzylsulfanyl group.

    Alcohols: Formed from the reduction of the carbonyl group.

    Substituted Benzenesulfonyl Derivatives: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to 1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine. For instance:

  • Ebola Virus Inhibition : Research on related benzimidazole-piperidine hybrids demonstrated significant inhibitory effects against Ebola virus infection by blocking viral entry at the level of NPC1 (Niemann-Pick C1) . The compounds showed submicromolar activity, indicating their potential as antiviral agents.

Anticancer Properties

The compound's structural elements suggest possible anticancer applications:

  • Cytotoxic Activity : Similar compounds have shown efficacy against various cancer cell lines. Studies indicate that derivatives containing imidazole and sulfonamide groups can induce apoptosis in cancer cells .
  • Mechanism of Action : The presence of multiple functional groups allows for interactions with specific cellular targets, potentially leading to enhanced therapeutic effects against tumors.

Enzyme Inhibition

The piperidine and sulfonamide components are known for their enzyme inhibition capabilities:

  • Acetylcholinesterase Inhibition : Compounds featuring these moieties have been evaluated for their ability to inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases .
  • Urease Inhibition : Some derivatives have demonstrated strong inhibitory activity against urease, suggesting potential applications in treating urease-related conditions .

Case Studies and Experimental Findings

StudyFindings
Bessières et al. (2023)Developed 2-substituted benzimidazoles with potent anti-Ebola activity; compounds exhibited EC50 values < 1 µM .
Anticancer EvaluationNew sulfonamide derivatives showed cytotoxic effects against human cancer cell lines .
Enzyme Inhibition StudiesCompounds displayed strong acetylcholinesterase inhibition with IC50 values indicating high potency .

Mechanism of Action

The mechanism of action of 1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Modulating Receptors: It can interact with receptor proteins, altering their conformation and affecting signal transduction pathways.

    Interacting with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs are identified based on variations in substituents and core frameworks:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
1-{4-[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine (Target) Benzylsulfanyl (C₆H₅CH₂S) C₂₄H₂₅N₃O₃S₂ ~475.6 Sulfonyl linker, imidazole with benzyl group -
1-{4-[2-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine 3-Trifluoromethylbenzyl C₂₃H₂₄F₃N₃O₃S₂ 511.58 Electron-withdrawing CF₃ group enhances stability
4-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]-piperidine None (Unsubstituted) C₁₅H₂₁N₃ 243.35 Simplified structure lacking sulfonyl/carbonyl
Benzoyl pyrazole derivatives (e.g., 3a-g) Aryl/benzoyl groups Varies ~400–500 Pyrazole core instead of imidazole

Physicochemical and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethylbenzyl analog (CAS 851805-85-1) incorporates a CF₃ group, which increases lipophilicity (logP) and metabolic stability compared to the benzylsulfanyl group in the target compound. This substitution is common in agrochemicals to enhance membrane permeability .
  • Sulfonyl/Carbonyl Linkers: The target compound and its trifluoromethyl analog retain sulfonyl and carbonyl groups, which may facilitate hydrogen bonding with biological targets.
  • Core Heterocycle: Pyrazole derivatives (e.g., 3a-g in ) exhibit different electronic properties compared to imidazoles.

Biological Activity

The compound 1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine is a complex organic molecule that exhibits significant biological activity, particularly in the context of medicinal chemistry. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C20H24N2O3S2
Molecular Weight: 396.54 g/mol
IUPAC Name: this compound

The compound features a piperidine ring linked to a benzenesulfonamide moiety and an imidazole derivative. The presence of the benzylsulfanyl group is notable for its potential interactions in biological systems.

Research indicates that compounds containing imidazole and piperidine structures often interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its role in modulating biological activity through various mechanisms such as:

  • Inhibition of Enzymatic Activity: Imidazole derivatives can act as inhibitors for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Receptor Modulation: These compounds may also influence neurotransmitter receptors, thereby affecting neurological pathways.

Antimicrobial Activity

Recent studies have demonstrated that imidazole-based compounds exhibit a broad spectrum of antibacterial and antifungal activities. For example, derivatives similar to our target compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these derivatives were reported to be between 8–64 µg/ml against bacterial isolates, indicating promising antimicrobial potential .

Anticancer Properties

Imidazole derivatives have been investigated for their anticancer properties. The structural modifications in compounds like this compound could enhance their cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Variability: The presence of different substituents on the imidazole ring can significantly alter the compound's affinity for biological targets.
  • Lipophilicity: Modifications that enhance lipophilicity can improve bioavailability and cellular uptake, potentially leading to increased efficacy in vivo .

Case Study 1: Antimicrobial Efficacy

In a study examining a series of imidazole derivatives, it was found that certain modifications led to enhanced antibacterial activity. For instance, compounds with electron-withdrawing groups on the imidazole ring demonstrated improved potency against resistant strains of bacteria .

CompoundMIC (µg/ml)Activity
A8Effective against Staphylococcus aureus
B32Effective against E. coli
C64Effective against Pseudomonas aeruginosa

Case Study 2: Anticancer Properties

Another study focused on the anticancer activity of imidazole derivatives indicated that specific structural modifications resulted in significant cytotoxicity against breast cancer cells. The study highlighted that compounds with a piperidine substituent showed enhanced apoptosis compared to their counterparts without this feature .

Q & A

Q. Mitigation of side reactions :

  • Control reaction temperature to prevent over-sulfonylation.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from byproducts like disulfonylated impurities .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of imidazole protons (~δ 3.5–4.5 ppm for dihydro protons), benzylsulfanyl groups (δ 4.2–4.5 ppm), and piperidine signals (δ 1.4–2.8 ppm) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., S–C bond in benzylsulfanyl at ~1.81 Å) to validate stereochemistry and intermolecular interactions (e.g., π-π stacking in the benzene rings) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modifications to the benzylsulfanyl group (e.g., replacing benzyl with 4-fluorobenzyl) or piperidine (e.g., N-methyl substitution) .
  • Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase inhibition via fluorometric assays) or pathogens (e.g., MIC determination against S. aureus) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward receptors like chemokine receptors, correlating with experimental IC₅₀ values .

Advanced: What experimental approaches resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

Methodological Answer:

  • Standardized assays : Re-evaluate conflicting data using uniform protocols (e.g., consistent cell lines, ATP-based cytotoxicity assays) to eliminate variability .
  • Metabolic stability studies : Use liver microsomes (human/rat) to assess if discrepancies arise from differences in compound metabolism (e.g., CYP450-mediated degradation) .
  • Crystallographic comparison : Overlay X-ray structures of analogs to identify steric or electronic differences affecting target binding .

Basic: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation products .
  • Analytical monitoring : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to track purity changes. Major degradation pathways may include hydrolysis of the sulfonamide bond .
  • Storage recommendations : Store lyophilized powder at –20°C under argon to prevent oxidation of the benzylsulfanyl group .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxylic acid) to the benzylsulfanyl moiety to improve aqueous solubility (logP <3) .
  • Prodrug design : Mask the imidazole nitrogen with acetyl or PEG groups to enhance oral bioavailability .
  • ADME profiling : Conduct parallel artificial membrane permeability assays (PAMPA) and hepatic clearance studies using hepatocyte suspensions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.